2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide” were not found, a similar compound, 2-Chloro-N-phenylacetamide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Molecular Structure Analysis
The molecular weight of this compound is 237.61 g/mol . The SMILES string representation isCC(=O)Nc1ccc(cc1Cl)C(F)(F)F
. The InChI representation is 1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15)
. Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 237.61 g/mol . The SMILES string representation isCC(=O)Nc1ccc(cc1Cl)C(F)(F)F
, and the InChI representation is 1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15)
.
Scientific Research Applications
Conformational Analysis
- Ishmaeva et al. (2015) conducted a study on the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, providing insights into their structural properties (Ishmaeva et al., 2015).
Comparative Metabolism
- Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research contributes to understanding the metabolic pathways and potential risks associated with these compounds (Coleman et al., 2000).
Powder Diffraction Data
- Olszewska et al. (2008) and (2011) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, respectively, through X-ray powder diffraction. These compounds are potential pesticides (Olszewska et al., 2008), (Olszewska et al., 2011).
Radiosynthesis
- Latli and Casida (1995) discussed the radiosynthesis of chloroacetanilide herbicide and dichloroacetamide safener, highlighting the methodology for studies on their metabolism and mode of action (Latli & Casida, 1995).
Antibacterial Agents
- Desai et al. (2008) synthesized and evaluated various derivatives for their antibacterial activity, contributing to the development of new antimicrobial compounds (Desai et al., 2008).
Molecular Structures
- Chi et al. (2018) investigated the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal, providing valuable information on molecular interactions and architecture (Chi et al., 2018).
Anticonvulsant Activity
- Kamiński et al. (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity, contributing to the search for new treatments for epilepsy (Kamiński et al., 2015).
Synthesis of β-Blocker Building Blocks
- Lund et al. (2016) reported the synthesis of enantiomers used as building blocks for the β-blocker atenolol, demonstrating the application in pharmaceutical synthesis (Lund et al., 2016).
Safety And Hazards
Future Directions
The compound “2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide” and similar chloroacetamides have shown a wide variety of biological activities such as analgesic, antipyretic, antimicrobial, bactericidal, fungicidal, hypoglycaemic, and antitumor . They are promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .
properties
IUPAC Name |
N-[4-acetamido-2-(trifluoromethyl)phenyl]-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-6(18)16-7-2-3-9(17-10(19)5-12)8(4-7)11(13,14)15/h2-4H,5H2,1H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHWDPIGOKSTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
1098361-20-6 | |
Record name | 2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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